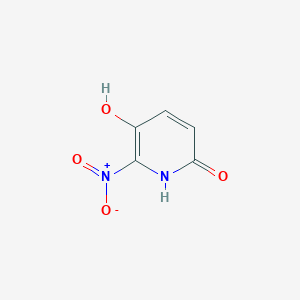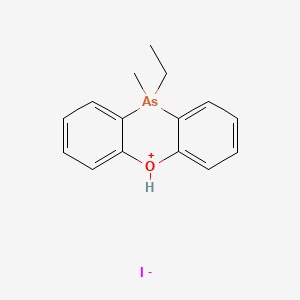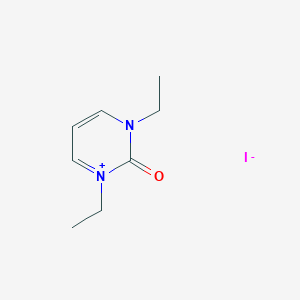
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C8H13IN2O. It belongs to the class of pyrimidinium compounds, which are known for their diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of ethyl iodide with 2-oxo-2,3-dihydropyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound produced.
化学反応の分析
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
科学的研究の応用
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
Uniqueness
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific ethyl groups, which confer distinct chemical and biological properties compared to its methyl and benzyl counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
54424-49-6 |
|---|---|
分子式 |
C8H13IN2O |
分子量 |
280.11 g/mol |
IUPAC名 |
1,3-diethylpyrimidin-1-ium-2-one;iodide |
InChI |
InChI=1S/C8H13N2O.HI/c1-3-9-6-5-7-10(4-2)8(9)11;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HLRDWJKQZDQGHT-UHFFFAOYSA-M |
正規SMILES |
CCN1C=CC=[N+](C1=O)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


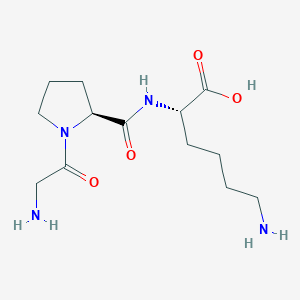
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
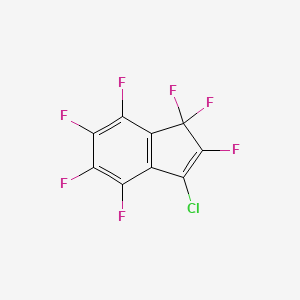
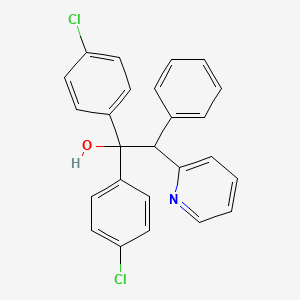
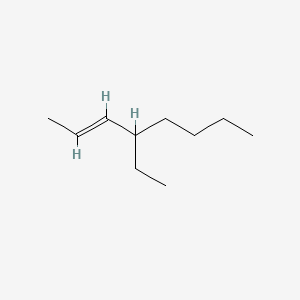
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
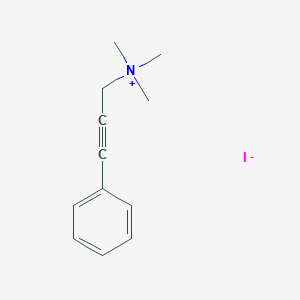

![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
